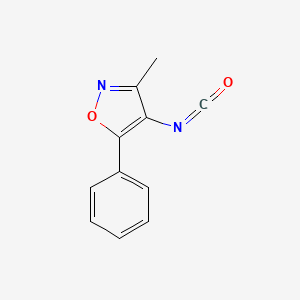

4-Isocyanato-3-Methyl-5-Phenylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAPULDWGBONCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380149 | |

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-89-4 | |

| Record name | 4-Isocyanato-3-methyl-5-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Isocyanato-3-Methyl-5-Phenylisoxazole CAS number 352018-89-4

CAS Number: 352018-89-4

Executive Summary

4-Isocyanato-3-methyl-5-phenylisoxazole (CAS 352018-89-4) is a highly reactive, electrophilic heteroaromatic building block used extensively in the synthesis of pharmacologically active small molecules. Characterized by the presence of an isocyanate (-N=C=O) group at the C4 position of the isoxazole ring, this compound serves as a critical "linchpin" intermediate. It enables the rapid installation of the 3-methyl-5-phenylisoxazole scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities, including anti-inflammatory (COX-2 inhibition), antibacterial, and kinase inhibitory profiles.

This guide outlines the chemical properties, validated synthesis protocols, and downstream applications of this compound, specifically tailored for drug development workflows.

Chemical Architecture & Properties

The reactivity of CAS 352018-89-4 is defined by the electronic interplay between the electron-rich isoxazole core and the electron-withdrawing isocyanate group.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 4-Isocyanato-3-methyl-5-phenylisoxazole |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Physical State | White to pale yellow solid (crystalline) |

| Melting Point | 48–52 °C (Typical for class) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water/alcohols. |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |

Reactivity Insights

The C4 position of the isoxazole ring is electronically distinct. Unlike phenyl isocyanates, the heteroaromatic ring influences the electrophilicity of the isocyanate carbon.

-

Electrophilicity: The isocyanate carbon is highly susceptible to nucleophilic attack by primary and secondary amines, alcohols, and thiols.

-

Stability: While stable in dry aprotic solvents, the compound rapidly hydrolyzes in the presence of moisture to form the unstable carbamic acid, which decarboxylates to the corresponding amine (4-amino-3-methyl-5-phenylisoxazole) and urea byproducts.

Synthesis Protocol: The Modified Curtius Rearrangement

While the compound can be synthesized via phosgenation of the amine, the Curtius Rearrangement starting from the carboxylic acid precursor (3-methyl-5-phenylisoxazole-4-carboxylic acid) is the preferred laboratory-scale method due to higher safety profiles and avoidance of toxic phosgene gas.

Mechanism: Carboxylic Acid

Reagents & Materials

-

Precursor: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS 17153-21-8).

-

Reagent: Diphenylphosphoryl azide (DPPA).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Toluene (preferred for thermal stability).

Step-by-Step Procedure (Self-Validating)

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-methyl-5-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M concentration).

-

Deprotonation: Add TEA (1.1 eq) dropwise. The solution should remain clear.

-

Azidation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 30 minutes. Validation Point: Monitor by TLC/LCMS for the formation of the acyl azide intermediate (often unstable, proceed quickly).

-

Rearrangement: Heat the reaction mixture to 80–90 °C. Evolution of nitrogen gas (

) will be observed. -

Completion: Stir at temperature for 2–3 hours until gas evolution ceases.

-

Isolation: The resulting solution contains the isocyanate. For most applications (see Section 4), it is used in situ to avoid hydrolytic degradation during isolation. If isolation is required, remove solvent under reduced pressure and recrystallize from dry hexane/DCM.

Figure 1: Synthetic pathway via DPPA-mediated Curtius Rearrangement.

Applications in Drug Discovery

The primary utility of CAS 352018-89-4 is in the generation of Urea and Carbamate libraries. The isoxazole moiety acts as a bioisostere for other aromatic rings, often improving metabolic stability or modifying solubility.

Urea Synthesis (Kinase Inhibitor Motifs)

Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) feature a diaryl urea motif. Reacting this isocyanate with various anilines generates these structures efficiently.

-

Protocol: Add amine (1.0 eq) to the isocyanate solution (from Section 3.2) at room temperature.

-

Outcome: Precipitate formation is common; high yields (>85%) of the urea derivative.

Carbamate Synthesis

Reaction with alcohols yields carbamates, often used as prodrugs or to modulate lipophilicity.

-

Protocol: React with alcohol (excess) and a catalytic amount of DBTL (Dibutyltin dilaurate) or simply heat in refluxing alcohol.

Figure 2: Divergent synthesis pathways for library generation.

Safety & Toxicology

Hazard Classification: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1.

-

Respiratory Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer. Inhalation of dust or vapors can cause asthma-like symptoms. Strict engineering controls (fume hood) are mandatory.

-

Handling: Wear nitrile gloves, lab coat, and safety glasses. Avoid generating dust.

-

Decontamination: Spills should be treated with a decontaminant solution (50% ethanol, 40% water, 10% concentrated ammonia) to convert the isocyanate to the safer urea derivative.

References

-

Arctom Scientific. (n.d.). Product Catalog: 4-Isocyanato-3-methyl-5-phenylisoxazole (CAS 352018-89-4).[1][2] Retrieved from

-

Matrix Fine Chemicals. (n.d.). 4-Isocyanato-3-methyl-5-phenyl-1,2-oxazole Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole (Precursor Data). Retrieved from

-

Google Patents. (2000). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride (CN1233634C).[3] Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Methyl-5-phenylisoxazole-4-carboxylic acid (Precursor CAS 17153-21-8). Retrieved from

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 4-isocyanato-3-methyl-5-phenylisoxazole. This compound, characterized by a highly reactive isocyanate group appended to a biologically significant isoxazole scaffold, represents a valuable intermediate in medicinal chemistry and materials science. This document elucidates the synthetic pathway, focusing on the critical Curtius rearrangement, and offers insights into the molecule's structural and spectroscopic characteristics. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to leverage this versatile chemical entity in their work.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, such as metabolic stability and bioavailability, making it a valuable building block in drug discovery.[4] The subject of this guide, 4-isocyanato-3-methyl-5-phenylisoxazole, combines this important heterocyclic core with a highly reactive isocyanate functional group, opening avenues for the synthesis of novel derivatives with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-isocyanato-3-methyl-5-phenylisoxazole consists of a central isoxazole ring substituted at the 3-, 4-, and 5-positions with a methyl group, an isocyanato group, and a phenyl group, respectively.

Key Structural Features:

-

Isoxazole Ring: A planar, aromatic five-membered ring containing one nitrogen and one oxygen atom in adjacent positions. This ring system is relatively electron-rich.[3]

-

Isocyanato Group (-N=C=O): A highly electrophilic functional group, making the molecule susceptible to nucleophilic attack. This reactivity is key to its utility as a synthetic intermediate.

-

Phenyl Group: A bulky, hydrophobic substituent that will influence the molecule's solubility and potential for π-π stacking interactions.[5]

-

Methyl Group: A small alkyl substituent that can impact the molecule's steric profile and electronic properties.

The dihedral angle between the phenyl and isoxazole rings is expected to be non-zero due to steric hindrance, a common feature in related structures.[5][6]

Predicted Physicochemical Properties:

| Property | Predicted Value | Justification |

| Molecular Formula | C11H8N2O2 | Based on the constituent atoms. |

| Molecular Weight | ~200.19 g/mol | Sum of the atomic weights. |

| Appearance | Likely a solid at room temperature | Based on similar aromatic isocyanates. |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene) | The phenyl group and isoxazole ring contribute to its organic solubility. Reactive with protic solvents. |

| Reactivity | Highly reactive towards nucleophiles (e.g., alcohols, amines, water) | Due to the electrophilic nature of the isocyanate group. |

Synthetic Pathway: A Multi-Step Approach

The synthesis of 4-isocyanato-3-methyl-5-phenylisoxazole is not a trivial, single-step process. It requires a multi-step sequence starting from readily available precursors, culminating in a Curtius rearrangement to introduce the isocyanate functionality. The causality behind each step is crucial for ensuring a high yield and purity of the final product.

Caption: Synthetic workflow for 4-isocyanato-3-methyl-5-phenylisoxazole.

Experimental Protocols

This initial step creates the core isoxazole structure with a carboxylic acid handle at the 4-position, which is essential for the subsequent introduction of the isocyanate group.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).[7]

-

Heating: Heat the mixture to 60°C without a solvent for approximately one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add ethanol with stirring for 30 minutes. This will precipitate the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

-

Hydrolysis: Treat the solid ester with a 5% aqueous solution of sodium hydroxide (NaOH) at room temperature for about four hours.[7]

-

Acidification and Isolation: Acidify the reaction mixture with 2N hydrochloric acid (HCl). The resulting solid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, can be filtered and recrystallized from hot ethanol.[7]

Causality: The use of a Lewis acid catalyst like zinc chloride facilitates the condensation reaction. The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure necessary to prepare for the next step.

The carboxylic acid is converted to a more reactive acyl chloride, which then readily reacts with sodium azide to form the crucial acyl azide intermediate.

Protocol:

-

Acyl Chloride Formation: To the dried 5-methyl-3-phenylisoxazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure.

-

Acyl Azide Synthesis: Dissolve the crude acyl chloride in a suitable aprotic solvent like acetone or THF. Cool the solution to 0°C and add a solution of sodium azide (NaN₃) in water dropwise with vigorous stirring.

-

Isolation: After stirring for a few hours at room temperature, the acyl azide can be extracted into an organic solvent. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.

Causality: The conversion to the acyl chloride activates the carboxyl group for nucleophilic substitution by the azide ion. This is a more efficient method than direct conversion from the carboxylic acid.

This is the key transformation where the acyl azide rearranges upon heating to form the desired isocyanate, with the loss of nitrogen gas.[8][9][10]

Caption: The Curtius Rearrangement mechanism.

Protocol:

-

Reaction Setup: Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl azide in a dry, inert, high-boiling aprotic solvent such as toluene or dioxane.

-

Thermal Rearrangement: Heat the solution gently. The rearrangement is typically initiated at temperatures between 60-100°C. The evolution of nitrogen gas will be observed.

-

Reaction Completion: The reaction is complete when the gas evolution ceases. The resulting solution contains the 4-isocyanato-3-methyl-5-phenylisoxazole.

-

Usage: The isocyanate is typically used immediately in the next synthetic step without isolation due to its high reactivity.

Causality and Self-Validation: The Curtius rearrangement is a thermally induced, intramolecular rearrangement that proceeds through a concerted mechanism.[10] The stereochemistry of the migrating group is retained, although this is not a factor in this specific synthesis. The loss of dinitrogen gas, a very stable molecule, is the thermodynamic driving force for this reaction. The progress of the reaction can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 4-isocyanato-3-methyl-5-phenylisoxazole is not published. However, based on the known spectra of its precursors and the characteristic signals of the functional groups, the following spectroscopic data can be predicted.

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm).- Methyl protons (singlet, ~2.5 ppm). |

| ¹³C NMR | - Carbonyl carbon of the isocyanate (~120-130 ppm).- Aromatic carbons of the phenyl group (~125-135 ppm).- Carbons of the isoxazole ring (~110-170 ppm).- Methyl carbon (~10-15 ppm). |

| FT-IR | - Strong, sharp absorption band for the isocyanate group (-N=C=O) around 2250-2280 cm⁻¹.- C=N and C=C stretching of the isoxazole and phenyl rings (~1400-1600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. |

Reactivity and Potential Applications

The synthetic utility of 4-isocyanato-3-methyl-5-phenylisoxazole stems from the high electrophilicity of the isocyanate group. It can readily react with a variety of nucleophiles to form stable adducts.

Key Reactions:

-

With Alcohols: Forms carbamates (urethanes).

-

With Amines: Forms ureas.

-

With Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding amine (4-amino-3-methyl-5-phenylisoxazole).

This reactivity makes it a valuable intermediate for introducing the 3-methyl-5-phenylisoxazole-4-yl moiety into larger molecules. Given the established biological activities of isoxazole derivatives, this compound could be employed in the synthesis of novel drug candidates.[1][2][3] For example, the urea and carbamate derivatives are common functionalities in pharmacologically active compounds.

Conclusion

4-Isocyanato-3-methyl-5-phenylisoxazole is a synthetically valuable, albeit reactive, molecule that combines the desirable properties of the isoxazole scaffold with the versatile chemistry of the isocyanate group. While its direct characterization is challenging due to its reactivity, its synthesis via a robust, multi-step pathway culminating in a Curtius rearrangement is well-precedented. This guide has provided a detailed, scientifically grounded framework for its preparation and has predicted its key structural and spectroscopic features. For researchers in drug discovery and medicinal chemistry, this molecule represents a gateway to a diverse range of novel isoxazole derivatives with the potential for significant biological activity.

References

-

Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2). Retrieved from [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-5-phenylisoxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

ResearchGate. (n.d.). The Curtius Rearrangement of Some Organic Azides: A DFT Mechanistic Study. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2021, December 23). Curtius Rearrangement. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Isocyanato Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanato compounds, characterized by the highly reactive -N=C=O functional group, are indispensable building blocks in the synthesis of a vast array of polymers, pharmaceuticals, and other specialty chemicals.[1][2] Their utility, however, is matched by significant health and safety concerns, primarily stemming from their potent respiratory and dermal sensitizing properties.[3][4] This in-depth technical guide provides a comprehensive framework for the safe handling of isocyanato compounds in a research and development setting. Moving beyond a simple recitation of rules, this document elucidates the causality behind safety protocols, empowering researchers to build self-validating systems of safety into their experimental workflows. It covers the fundamental hazards, a multi-layered approach to risk mitigation, detailed experimental and emergency protocols, and proper waste disposal, all grounded in authoritative sources to ensure scientific integrity.

The Isocyanate Hazard Profile: Understanding the "Why"

Isocyanates are electrophilic compounds that readily react with nucleophiles such as alcohols, amines, and water.[2] This high reactivity is the basis for their utility in forming stable urethane and urea linkages but also drives their toxicity.[1][5]

The Specter of Sensitization: A Primary Concern

The most significant health risk associated with isocyanates is sensitization, an allergic reaction that can occur after initial exposure.[6] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe asthmatic reaction, which can be life-threatening.[3] The immunological basis for this is not fully understood, but it is believed that isocyanates act as haptens, forming conjugates with endogenous proteins that are then recognized as foreign by the immune system.[4][5][7]

-

Respiratory Sensitization: Inhalation of isocyanate vapors, aerosols, or dusts is the primary route of exposure leading to respiratory sensitization and occupational asthma.[8][9] Symptoms can include wheezing, chest tightness, coughing, and shortness of breath, which may have a delayed onset.[3]

-

Dermal Sensitization: Skin contact can also lead to sensitization, resulting in allergic contact dermatitis with symptoms like rashes, blistering, and swelling.[10] Importantly, dermal exposure can also lead to respiratory sensitization.[2][4]

Acute and Chronic Health Effects

Beyond sensitization, isocyanates are potent irritants to the skin, eyes, and respiratory tract.[3][11] Acute exposure can cause irritation of the mucous membranes, gastrointestinal distress, and headaches.[11] Some isocyanates, such as Toluene Diisocyanate (TDI), are also classified as potential human carcinogens.[1] Chronic exposure may lead to long-term lung damage.[11]

A Multi-Layered Defense: The Hierarchy of Controls

Effective management of isocyanate risks requires a systematic approach, prioritizing the most effective control measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.[12][13]

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Elimination and Substitution

Before working with isocyanates, always consider if their use can be eliminated or if a less hazardous substitute is available.[14] For instance, could a different synthetic route be employed? If not, can a less volatile isocyanate, such as Methylene Diphenyl Diisocyanate (MDI) which has a lower vapor pressure than Toluene Diisocyanate (TDI), be used?[10][14]

Engineering Controls: Your Primary Barrier

Engineering controls are designed to physically isolate the researcher from the hazard.[15][16]

-

Chemical Fume Hoods: All manipulations of isocyanato compounds, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[17]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12][18] For processes with a higher risk of aerosol generation, such as spray applications, specialized spray booths or local exhaust ventilation (LEV) are necessary.[12][13]

Administrative Controls: Standardizing Safety

Administrative controls are the work practices and procedures that reduce the risk of exposure.[6]

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving isocyanates.

-

Training: All personnel who will work with or near isocyanates must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[9][12]

-

Designated Areas: Clearly demarcate areas where isocyanates are stored and used.[10]

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling isocyanates, even if gloves were worn.[8][15]

Personal Protective Equipment (PPE): The Final Safeguard

PPE is not a substitute for robust engineering and administrative controls but is a critical final barrier to exposure.[6][12] The selection of appropriate PPE is paramount.

Respiratory Protection

Due to the severe inhalation hazard and the poor warning properties of many isocyanates (the odor threshold is often above the exposure limit), respiratory protection is mandatory.[19]

-

For most laboratory-scale operations in a fume hood: A full-face respirator with organic vapor cartridges and particulate pre-filters (P100) is recommended to also provide eye protection.[12][20]

-

For higher-risk activities (e.g., spraying, large-scale work, or outside of a fume hood): A supplied-air respirator is necessary as air-purifying respirators may not provide adequate protection.[12][13] NIOSH has not approved any air-purifying respirators for protection against isocyanates.[13]

Dermal and Eye Protection

-

Gloves: Standard thin latex gloves are not suitable for handling isocyanates.[12] Chemical-resistant gloves such as butyl rubber or nitrile should be used.[20][21] Always double-glove and change gloves immediately if contamination is suspected.

-

Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher splash potential, disposable coveralls should be worn.[15][21]

-

Eye Protection: Chemical splash goggles are the minimum requirement.[21] A full-face respirator or a face shield worn over goggles provides superior protection.[14][15]

Table 1: Occupational Exposure Limits for Common Isocyanates

| Isocyanate Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |

| Toluene-2,4-diisocyanate (TDI) | 0.02 ppm (Ceiling) | 0.005 ppm | 0.001 ppm |

| Methylene bisphenyl isocyanate (MDI) | 0.02 ppm (Ceiling) | 0.005 ppm | 0.005 ppm |

| Hexamethylene diisocyanate (HDI) | Not established | 0.005 ppm | 0.005 ppm |

| General Isocyanates (as -NCO) | |||

| Safe Work Australia TWA | 0.02 mg/m³ | ||

| Safe Work Australia STEL | 0.07 mg/m³ |

Data compiled from OSHA, NIOSH, ACGIH, and Safe Work Australia.[11][19][22] Always consult the specific Safety Data Sheet (SDS) for the compound in use.

Experimental Workflow and Protocols

A self-validating system of safety is built upon meticulous planning and execution.

Caption: A step-by-step workflow for the safe handling of isocyanates.

Storage and Handling

-

Store isocyanates in a cool, dry, well-ventilated area, away from incompatible materials such as water, acids, bases, and alcohols.[10][12]

-

Keep containers tightly closed when not in use.[10] Be aware that reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup in sealed containers.[12][23]

-

Transport isocyanates in secondary containment to prevent spills.

Health Monitoring

A robust medical surveillance program is essential for personnel working with isocyanates.[8][13] This should include:

-

Baseline Assessment: A pre-placement medical evaluation, including a detailed respiratory history and baseline pulmonary function tests (spirometry).[10][13]

-

Periodic Monitoring: Annual questionnaires and spirometry to detect any changes in respiratory health early.[8][9]

-

Immediate Evaluation: Any worker who develops symptoms of irritation or sensitization should be immediately removed from exposure and evaluated by a physician knowledgeable in occupational health.[3][19]

Emergency Preparedness: Responding Effectively

Spill Response Protocol

Step 1: Evacuate and Alert

-

Evacuate all non-essential personnel from the immediate spill area.[23]

-

Alert your supervisor and institutional Environmental Health & Safety (EHS) department.

Step 2: Assess the Situation

-

If the spill is large or involves a highly volatile isocyanate, evacuate the entire laboratory and call emergency services.

-

For small, manageable spills, proceed only if you are trained and have the appropriate PPE and spill kit materials.

Step 3: Don PPE

-

Wear, at a minimum: a full-face respirator, chemical-resistant coveralls, butyl rubber or nitrile gloves (double-gloved), and chemical-resistant boots.

Step 4: Contain and Neutralize

-

Contain the spill using an inert absorbent material like sand or vermiculite (do not use sawdust).[23]

-

Working from the outside in, apply a decontamination solution to the absorbed material.[24] Shovel the neutralized material into an open-top, labeled waste container. DO NOT SEAL the container, as CO2 evolution can cause it to rupture.[23]

Step 5: Decontaminate and Ventilate

-

Wipe the spill area with the decontamination solution, followed by soap and water.

-

Allow the area to ventilate thoroughly.

Table 2: Isocyanate Decontamination Solutions

| Formula | Component 1 | Component 2 | Component 3 | Notes |

| Formula 1 | 5-10% Sodium Carbonate | 0.2% Liquid Detergent | 89.8-94.8% Water | A common and effective choice. |

| Formula 2 | 3-8% Concentrated Ammonia | 0.2% Liquid Detergent | 91.8-96.8% Water | Requires excellent ventilation due to ammonia vapor. |

Source: Foam Supplies, Inc.[23]

First Aid for Exposures

-

Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][24] Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[10][24] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of isocyanates.

-

Empty Containers: "Empty" containers are never truly empty and must be decontaminated. Fill containers with a decontamination solution and let them stand for at least 48 hours with the bung or cap removed to allow for the escape of carbon dioxide.[10][25]

-

Waste Streams: All isocyanate-contaminated waste, including reaction residues, contaminated labware, absorbent materials, and used PPE, must be treated as hazardous waste.[17]

-

Disposal: Segregate isocyanate waste from other waste streams.[17] Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[23][25]

Conclusion

The significant reactivity that makes isocyanato compounds valuable chemical synthons also renders them a considerable occupational hazard. However, by understanding the fundamental risks, implementing a multi-layered system of controls, adhering to meticulous experimental protocols, and preparing for emergencies, researchers can navigate these challenges safely. A culture of safety, grounded in scientific understanding and validated by consistent practice, is the ultimate assurance of protection for the scientists and professionals driving innovation in drug development and materials science.

References

-

Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from [Link]

-

Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]

-

Safe Work Australia. (2020, July). Guide to Handling Isocyanates. Retrieved from [Link]

-

California Department of Public Health (CDPH). (2014, May). Isocyanates: Working Safely. Retrieved from [Link]

-

Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Standards. Retrieved from [Link]

-

Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Health monitoring: Guide to Isocyanates. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Isocyanates. Retrieved from [Link]

-

ECL. (n.d.). Isocyanate Exposure Testing: What You Need To Know. Retrieved from [Link]

-

Cura Terrae OH & Emissions Testing. (2024, April 26). Isocyanate exposure in the workplace. Retrieved from [Link]

-

PubMed. (n.d.). Mechanisms of isocyanate sensitisation. An in vitro approach. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

Health and Safety Executive (HSE). (2026, January 12). Construction hazardous substances: Isocyanates. Retrieved from [Link]

-

N.C. Department of Labor. (2013). A Guide to Occupational Exposure to Isocyanates. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 10). Isocyanate Safety Protocols in Workplace Environments. Retrieved from [Link]

-

Ovid. (n.d.). Review of the occupational exposure to isocyanates: Mechanisms of action. Retrieved from [Link]

-

OSHwiki. (2013, August 23). Isocyanates. Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

PMC. (n.d.). Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates. Retrieved from [Link]

-

WorkSafe. (2017, September 12). Safe use of isocyanates. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

-

DermNet. (n.d.). Allergic contact dermatitis to isocyanate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Additional Resources. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Isocyanates | NIOSH. Retrieved from [Link]

-

Oregon OSHA. (n.d.). Isocyanates. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 4. dermnetnz.org [dermnetnz.org]

- 5. ovid.com [ovid.com]

- 6. worksafebc.com [worksafebc.com]

- 7. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hsa.ie [hsa.ie]

- 9. envirocare.org [envirocare.org]

- 10. actsafe.ca [actsafe.ca]

- 11. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. Control measures guide - Canada.ca [canada.ca]

- 14. hse.gov.uk [hse.gov.uk]

- 15. lakeland.com [lakeland.com]

- 16. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dodtec.com [dodtec.com]

- 19. safetyresourcesblog.com [safetyresourcesblog.com]

- 20. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 21. compositesone.com [compositesone.com]

- 22. Isocyanates - Standards | Occupational Safety and Health Administration [osha.gov]

- 23. fsi.co [fsi.co]

- 24. benchchem.com [benchchem.com]

- 25. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]

Methodological & Application

using 4-Isocyanato-3-Methyl-5-Phenylisoxazole as a synthon

Application Note: Generation and Utilization of 4-Isocyanato-3-Methyl-5-Phenylisoxazole

Executive Summary & Chemical Profile

4-Isocyanato-3-Methyl-5-Phenylisoxazole is a highly reactive, transient electrophilic synthon used primarily in medicinal chemistry to introduce the 3-methyl-5-phenylisoxazole moiety—a "privileged structure" found in various kinase inhibitors, antibiotics, and psychotropic agents.

Due to the high reactivity of the isocyanate group attached to the electron-deficient isoxazole ring, this compound is rarely isolated. Instead, it is generated in situ from its stable precursor, 3-methyl-5-phenylisoxazole-4-carboxylic acid , via the Curtius rearrangement. This guide details the protocols for its generation and subsequent trapping with nucleophiles to form urea and carbamate linkages.

| Property | Detail |

| Target Synthon | 4-Isocyanato-3-Methyl-5-Phenylisoxazole |

| Stable Precursor | 3-Methyl-5-phenylisoxazole-4-carboxylic acid |

| Precursor CAS | |

| Molecular Weight | 200.19 g/mol (Isocyanate) / 203.19 g/mol (Acid) |

| Key Reactivity | Electrophilic attack by amines ( |

| Primary Application | Synthesis of urea/carbamate-linked bio-active molecules (e.g., kinase inhibitors) |

Mechanistic Insight: The Curtius Rearrangement

The transformation relies on the Curtius rearrangement, where an acyl azide undergoes thermal decomposition to release nitrogen gas (

Why this route?

-

Safety: Avoids the use of phosgene gas.

-

Efficiency: Can be performed in a "one-pot" manner, minimizing the handling of moisture-sensitive isocyanates.

-

Stereoretention: If the migrating group were chiral (not applicable here, but good practice), configuration is retained.

Figure 1: Mechanistic pathway for the generation of the isocyanate synthon from carboxylic acid using Diphenylphosphoryl azide (DPPA).

Experimental Protocols

Protocol A: One-Pot Synthesis of Urea Derivatives (Standard)

Best for: Small to medium-scale discovery chemistry (100 mg – 5 g).

Reagents:

-

Precursor: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 2.0 equiv)

-

Nucleophile: Primary or secondary amine (

) (1.0 – 1.2 equiv) -

Solvent: Anhydrous Toluene (preferred) or THF.

Step-by-Step Workflow:

-

Activation:

-

Charge a flame-dried round-bottom flask with 3-methyl-5-phenylisoxazole-4-carboxylic acid (1.0 equiv) and anhydrous Toluene (0.1 M concentration).

-

Add TEA (1.2 equiv) and stir at room temperature (RT) for 10 minutes to form the carboxylate salt.

-

Add DPPA (1.1 equiv) dropwise.

-

Stir at RT for 30 minutes. Note: This forms the acyl azide intermediate.

-

-

Rearrangement (Isocyanate Generation):

-

Heat the reaction mixture to 80–90°C .

-

Observe gas evolution (

). Maintain temperature for 1–2 hours until gas evolution ceases. -

Checkpoint: The solution now contains the 4-Isocyanato-3-Methyl-5-Phenylisoxazole .

-

-

Coupling (Trapping):

-

Cool the mixture slightly (to ~50°C) to prevent rapid exotherms upon amine addition.

-

Add the target Amine (1.1 equiv) dissolved in a minimal amount of toluene/THF.

-

Stir at 60°C for 2 hours, then cool to RT and stir overnight.

-

-

Workup & Purification:

-

Quench: Dilute with Ethyl Acetate (EtOAc). Wash with 1N HCl (to remove unreacted amine), saturated

(to remove phosphate byproducts), and brine. -

Dry: Dry organic layer over

, filter, and concentrate. -

Purify: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Protocol B: Synthesis of Carbamates (Urethanes)

Best for: Creating prodrugs or protected amine intermediates.

Modifications to Protocol A:

-

Nucleophile: Replace the amine with an anhydrous Alcohol (

) (excess, 2–5 equiv, or use as co-solvent). -

Catalyst: Addition of catalytic Dibutyltin Dilaurate (DBTDL) (1–5 mol%) is often required to drive the reaction between the isocyanate and sterically hindered alcohols.

-

Temperature: Reflux conditions (110°C in Toluene) are often necessary for 4–12 hours due to the lower nucleophilicity of alcohols compared to amines.

Critical Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent Choice | Toluene (Primary) | High boiling point allows efficient thermal rearrangement (80°C+). Non-polar nature precipitates polar urea products, aiding purification. |

| Moisture Control | Strictly Anhydrous | Water competes with the amine, hydrolyzing the isocyanate back to the amine ( |

| Base Stoichiometry | 1.1 – 1.2 equiv | Excess base can racemize chiral centers on the nucleophile (if applicable) or promote side reactions. Sufficient base is needed only to deprotonate the carboxylic acid. |

| DPPA Handling | Slow Addition | DPPA is stable but releases azide ions. Rapid addition can cause localized exotherms. |

Safety & Handling

Isocyanate Hazards:

-

Sensitizers: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms.

-

Handling: All operations involving the generation of the isocyanate must be performed in a fume hood .

-

Quenching: Unreacted isocyanate residues on glassware should be quenched with 10% aqueous ammonia or ethanol before washing.

Azide Hazards (Curtius Route):

-

Explosion Risk: While DPPA is safer than sodium azide, acyl azides are potentially explosive if isolated and heated. Do not distill or concentrate the acyl azide intermediate to dryness. Always proceed immediately to the thermal rearrangement step in solution.

References

-

Curtius Rearrangement Review: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.

-

DPPA Method: Shioiri, T., et al. "Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.

-

Isoxazole Scaffold Properties: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.

-

Precursor Data: "3-Methyl-5-phenylisoxazole-4-carboxylic acid."[3] PubChem Compound Summary.

Sources

Application Note: Synthesis of Carbamates via 4-Isocyanato-3-Methyl-5-Phenylisoxazole

[1][2]

Executive Summary

This application note details the synthetic methodology for generating carbamates (urethanes) utilizing 4-Isocyanato-3-Methyl-5-Phenylisoxazole as the electrophilic scaffold.[1] Isoxazole-containing carbamates are privileged structures in medicinal chemistry, often exhibiting enhanced metabolic stability and pharmacodynamic profiles compared to their phenyl analogs.[1][2]

This guide addresses the specific challenges associated with heteroaryl isocyanates, including their moisture sensitivity and high reactivity.[1][2] We provide two validated protocols: a Standard Direct Coupling method for isolated isocyanates and a One-Pot In Situ Generation method (Curtius Rearrangement) for cases where the isolated reagent is unstable or unavailable.[1][2]

Chemical Background & Reactivity Profile

4-Isocyanato-3-Methyl-5-Phenylisoxazole is a reactive heterocycle.[1][2] Unlike simple alkyl isocyanates, the electron-deficient isoxazole ring increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack but also prone to hydrolysis.

Key Properties[1][2][3][4][5][6][7][8]

-

Molecular Formula:

-

Diagnostic IR Signal: Strong absorption at 2250–2270 cm⁻¹ (–N=C=O stretch).[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Reacts rapidly with atmospheric moisture to form the urea derivative (via amine intermediate).[1][2]

Reaction Mechanism

The formation of the carbamate linkage proceeds via the nucleophilic addition of the alcohol's hydroxyl oxygen to the central carbon of the isocyanate group. This step is often rate-limiting and can be accelerated by Lewis bases (tertiary amines) or Lewis acids (organotin compounds).[1][2]

Figure 1: Mechanism of base/Lewis-acid catalyzed carbamate formation.[1][2] The catalyst polarizes the isocyanate or activates the alcohol, facilitating the formation of the urethane linkage.

Experimental Protocols

Protocol A: Direct Coupling (Standard Method)

Use this method if you have isolated, high-purity 4-Isocyanato-3-Methyl-5-Phenylisoxazole.[1][2]

Reagents:

-

Isocyanate: 4-Isocyanato-3-Methyl-5-Phenylisoxazole (1.0 equiv)[1][2]

-

Alcohol: Target substrate (1.0 – 1.2 equiv)

-

Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL) (1–5 mol%).[1][2]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Solvation: Dissolve 1.0 equivalent of the Alcohol in anhydrous DCM (0.1 M concentration).

-

Activation: Add the catalyst.

-

Addition: Dissolve 4-Isocyanato-3-Methyl-5-Phenylisoxazole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–12 hours.

-

Workup: Quench with water (minimal amount) or saturated

.[1][2] Extract with DCM ( -

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization (often from EtOH/Heptane).[1][2]

Protocol B: In Situ Generation (Curtius Rearrangement)

Use this method if the isocyanate is unavailable or unstable.[1][2] This generates the isocyanate from the stable carboxylic acid precursor.

Reagents:

-

Precursor: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (1.0 equiv).[1][2]

-

Azide Source: Diphenylphosphoryl azide (DPPA) (1.1 equiv).[1][2]

Step-by-Step Procedure:

-

Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.

-

Azidation: Add TEA (1.1 equiv) followed by DPPA (1.1 equiv). Stir at room temperature for 30 minutes.

-

Rearrangement: Heat the mixture to 80–90°C. Evolution of nitrogen gas (

) indicates the Curtius rearrangement is proceeding, converting the acyl azide to the isocyanate. Stir for 1–2 hours until gas evolution ceases. -

Coupling: Cool the reaction slightly (to ~60°C) and add the Alcohol (1.2–1.5 equiv).

-

Completion: Stir at 60–80°C for 4–16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2][3] Wash with 1M HCl (to remove residual amines/TEA), saturated

, and brine.[1] Dry and concentrate.

Data Interpretation & Troubleshooting

Analytical Benchmarks

| Parameter | Expected Observation | Troubleshooting |

| Reaction Monitoring (TLC) | Product usually more polar than isocyanate but less polar than acid.[1][2] | If SM remains, add more catalyst (DBTL) or heat (Reflux).[1][2] |

| IR Spectroscopy | Product: C=O stretch @ 1700–1740 cm⁻¹.[1][2] | If peak @ 2260 cm⁻¹ persists, reaction is incomplete.[1][2] |

| H-NMR | NH proton signal: Broad singlet @ 8.0–10.0 ppm.[1][2] | If NH signal is missing, check for N-alkylation (rare without strong base).[1][2] |

| Side Product | Urea (symmetric dimer).[1][2] | Caused by water.[1][2] Ensure rigorous anhydrous conditions. |

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthetic pathway based on reagent availability.

Safety & Handling

-

Isocyanate Toxicity: 4-Isocyanato-3-Methyl-5-Phenylisoxazole is a potent sensitizer and lachrymator.[1][2] Handle only in a fume hood. Avoid inhalation.

-

Explosion Hazard (Protocol B): Acyl azides are potentially explosive.[1][2] Do not isolate the acyl azide intermediate; proceed directly to the thermal rearrangement step.[1][2]

-

Tin Toxicity: DBTL is toxic and persistent.[1][2] Dispose of tin-contaminated waste separately.[1][2]

References

-

MDPI. (2019).[1][2] Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Retrieved from [Link]

-

PubChem. (2025).[1][2][4] 3-Methyl-5-phenylisoxazole Compound Summary. Retrieved from [Link]

-

Bacaloglu, R., et al. (1988).[1][2][5] Kinetics and mechanism of isocyanate reactions. Journal für Praktische Chemie. Retrieved from [Link]

Sources

- 1. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole, 5-(4-methylphenyl)-3-phenyl- | C16H13NO | CID 296680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Strategic Incorporation of 4-Isocyanato-3-Methyl-5-Phenylisoxazole (IMP) in Functional Polymer Architectures

Executive Summary

This application note details the protocols for utilizing 4-Isocyanato-3-Methyl-5-Phenylisoxazole (IMP) as a high-value heterocyclic modifier in polymer synthesis. Unlike aliphatic isocyanates, IMP possesses a heteroaromatic core that imparts specific pi-stacking capabilities, rigidity, and potential pharmacological activity (anti-inflammatory pharmacophore) to the polymer matrix.

Crucial Distinction: As a mono-isocyanate , IMP acts as a chain terminator or pendant functionalization agent . It cannot be used as a sole monomer for polymerization. Its primary application is the post-polymerization modification (PPM) of hydroxyl- or amine-bearing scaffolds to generate bioactive polyurethanes/ureas or to engineer specific end-group properties.

Chemical Identity & Reactivity Profile[1][2]

Molecular Attributes[3][4]

-

Compound: 4-Isocyanato-3-Methyl-5-Phenylisoxazole[1]

-

CAS: 352018-89-4 (Representative analog)

-

Functionality: Electrophilic Isocyanate (-NCO)

-

Core Utility: Introduction of the isoxazole heterocycle via stable carbamate (urethane) or urea linkages.

Reactivity Kinetics

The isoxazole ring is electron-withdrawing. Consequently, the isocyanate group at the 4-position is significantly more reactive toward nucleophiles than standard phenyl isocyanates or aliphatic isocyanates (e.g., hexamethylene diisocyanate).

-

Implication: Reactions are often exothermic and require strict stoichiometry control to prevent side reactions (e.g., allophanate formation).

-

Moisture Sensitivity: High. The electron deficiency accelerates reaction with water to form the corresponding amine and CO₂, leading to urea defects.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the nucleophilic attack mechanism when grafting IMP onto a polymer backbone.

Figure 1: Mechanism of nucleophilic addition of a polymer-bound nucleophile to IMP.

Experimental Protocols

Protocol A: Post-Polymerization Functionalization (Grafting)

Objective: Attach IMP to a hydroxyl-terminated polymer (e.g., PEG, PVA, or HEMA-based hydrogel) to introduce bioactivity.

Materials

-

Polymer Matrix: Poly(2-hydroxyethyl methacrylate) (pHEMA) or PEG-OH (MW 2000-5000).

-

Reagent: 4-Isocyanato-3-Methyl-5-Phenylisoxazole (IMP).[1]

-

Solvent: Anhydrous DMF or DMSO (must be <50 ppm H₂O).

-

Catalyst: Dibutyltin dilaurate (DBTDL) or Zirconium(IV) acetylacetonate (less toxic alternative).

Step-by-Step Methodology

-

Drying (Critical):

-

Dry the polymer backbone in a vacuum oven at 60°C for 12 hours to remove adsorbed moisture.

-

Store IMP in a desiccator until use.

-

-

Solvation:

-

Dissolve the polymer in anhydrous DMF under Nitrogen atmosphere. Concentration: 10% w/v.

-

Note: Ensure complete dissolution before proceeding.

-

-

Activation:

-

Add the catalyst (DBTDL) at 0.1 mol% relative to hydroxyl groups.

-

-

Addition:

-

Dissolve IMP in a minimal amount of anhydrous DMF.

-

Add IMP solution dropwise to the polymer solution over 20 minutes at Room Temperature (RT).

-

Stoichiometry: Use 1.1 equivalents of IMP per target hydroxyl group to ensure full conversion.

-

-

Reaction:

-

Heat the mixture to 60°C and stir for 4–6 hours under N₂.

-

Monitor: Check FTIR for the disappearance of the NCO peak (2270 cm⁻¹).

-

-

Purification:

-

Precipitate the reaction mixture into cold diethyl ether or hexane (non-solvent for the polymer, solvent for unreacted IMP).

-

Filter and wash 3x with ether to remove residual isocyanate.

-

-

Drying:

-

Vacuum dry at 40°C overnight.

-

Protocol B: End-Group Engineering (Telechelic Polymers)

Objective: Use IMP to "cap" a polyurethane prepolymer, creating a polymer with defined isoxazole end-groups.

Workflow Diagram

Figure 2: Workflow for synthesizing isoxazole-terminated telechelic polymers.

Characterization & Validation

To validate the successful incorporation of IMP, use the following analytical matrix.

| Technique | Target Signal (Validation Criteria) | Interpretation |

| FTIR | Loss of 2270 cm⁻¹ (NCO stretch) | Indicates consumption of free isocyanate. |

| FTIR | Appearance of 1700-1720 cm⁻¹ (C=O) | Confirms formation of Urethane (Carbamate) linkage. |

| ¹H NMR | Shift of -CH₃ (Isoxazole) | The methyl group on the isoxazole ring typically appears ~2.2-2.4 ppm. Integration ratio against polymer backbone confirms loading efficiency. |

| GPC | Molar Mass Distribution | Ensure no cross-linking occurred (PDI should remain narrow). |

| UV-Vis | Absorbance ~260 nm | The phenyl-isoxazole chromophore absorbs in the UV region, unlike aliphatic polymer backbones. |

Safety & Handling (E-E-A-T)

-

Sensitization: Like all isocyanates, IMP is a potent respiratory and skin sensitizer. Handle only in a fume hood.

-

PPE: Nitrile gloves are generally sufficient for short contact, but Butyl rubber is recommended for prolonged handling in solution.

-

Quenching: In case of spill, neutralize with a solution of 90% water, 8% concentrated ammonia, and 2% detergent.

-

Storage: Store at 4°C under inert gas (Argon/Nitrogen). If the solid turns crusty or insoluble, it has likely polymerized or hydrolyzed and should be discarded.

References

- Isocyanate Chemistry: Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Definitive guide on NCO kinetics).

-

Isoxazole Synthesis: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958. Link

-

Polymer Functionalization: Rolph, M. S., et al. (2016). Post-polymerization modification of polyurethanes. Polymer Chemistry, 7, 7351-7364. Link

- Heteroaryl Isocyanates: Knölker, H. J., et al. (1996). Synthesis of heteroaryl isocyanates. Synthesis, 1996(10), 1227-1229. (Specifics on reactivity of heterocyclic NCOs).

Sources

scale-up synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole

An Application Guide for the Scale-Up Synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole via a Non-Phosgene Pathway

Introduction

4-Isocyanato-3-methyl-5-phenylisoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The isocyanate functional group is a versatile handle for the synthesis of ureas, carbamates, and other derivatives, making this compound a key intermediate in the development of novel pharmaceuticals and functional polymers.[1] The industrial production of isocyanates has traditionally relied on the use of highly toxic phosgene and its derivatives.[2][3] However, significant safety, environmental, and regulatory concerns associated with phosgenation have driven the development of safer, non-phosgene alternatives.[4][5][6][7]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 4-isocyanato-3-methyl-5-phenylisoxazole. The selected strategy avoids phosgene by utilizing the Curtius rearrangement, a robust and reliable transformation that converts a carboxylic acid into an isocyanate via an acyl azide intermediate.[8][9][10] This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, critical safety protocols, and scale-up considerations to ensure a safe, efficient, and reproducible synthesis.

Synthetic Strategy: A Non-Phosgene Approach

The chosen retrosynthetic pathway disconnects the target isocyanate at the C-N bond, identifying 3-methyl-5-phenylisoxazole-4-carboxylic acid as the key precursor. This strategic decision allows for the use of the Curtius rearrangement, a well-established and scalable method for isocyanate synthesis that circumvents the hazards of phosgene.[10][11]

The overall workflow involves two main stages:

-

Synthesis of the Carboxylic Acid Precursor: Preparation of 3-methyl-5-phenylisoxazole-4-carboxylic acid from commercially available starting materials.

-

Conversion to the Isocyanate: A three-step, one-pot sequence involving the activation of the carboxylic acid, formation of an acyl azide, and its subsequent thermal rearrangement to the final product.

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. aidic.it [aidic.it]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. english.cas.cn [english.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application of Isoxazoles as Kinase Inhibitors: A Technical Guide for Researchers

Introduction: The Versatility of the Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in the discovery and development of potent and selective kinase inhibitors.[1] Protein kinases play a pivotal role in regulating a majority of cellular pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, and the development of small molecule inhibitors has revolutionized treatment paradigms.[2][3]

The isoxazole moiety offers a unique combination of physicochemical properties, including its ability to participate in hydrogen bonding, π–π stacking, and other non-covalent interactions within the ATP-binding pocket of kinases.[4] This versatility allows for the fine-tuning of inhibitor potency and selectivity through targeted chemical modifications.[1][5] Numerous isoxazole-containing compounds have demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines by targeting key kinases involved in oncogenic signaling pathways.[3][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of isoxazoles as kinase inhibitors. It details the underlying principles, experimental workflows, and step-by-step protocols for the evaluation of these compounds, from initial in vitro kinase activity assessment to cell-based functional assays.

Key Kinase Targets for Isoxazole-Based Inhibitors

The isoxazole scaffold has been successfully employed to target a range of kinases implicated in cancer and other diseases. Notable examples include:

-

c-Jun N-terminal Kinases (JNKs): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[5] Isoxazole derivatives have been developed as potent JNK inhibitors.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9] Isoxazole-based compounds have been investigated as inhibitors of VEGFR-2 signaling.[8][10]

-

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion.[11][12]

-

B-Raf: The B-Raf serine/threonine kinase is a component of the MAPK pathway, and the V600E mutation is a common driver of melanoma and other cancers.[13][14][15]

-

Casein Kinase 1 (CK1): CK1 is involved in the regulation of various cellular processes, and its inhibition is being explored for therapeutic purposes.[16]

The following sections provide detailed protocols for assessing the inhibitory activity of isoxazole compounds against these and other kinase targets.

Experimental Workflow for Characterizing Isoxazole Kinase Inhibitors

A systematic approach is essential for the comprehensive evaluation of novel isoxazole-based kinase inhibitors. The following workflow outlines the key experimental stages, from initial screening to cellular characterization.

Caption: Simplified B-Raf/MEK/ERK signaling pathway and the point of intervention for a B-Raf isoxazole inhibitor.

Part 3: Functional Assays

Functional assays are designed to measure the overall cellular response to the kinase inhibitor, such as effects on cell viability, proliferation, or apoptosis.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [17][18]Metabolically active cells reduce the yellow MTT to purple formazan crystals. [17][19] Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Isoxazole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the isoxazole compound for a desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. [20]4. Formazan Solubilization: Add 100 µL of the solubilization solution to each well. [20]5. Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Data Presentation and Interpretation

Quantitative data from kinase inhibition and cytotoxicity assays should be summarized in a clear and concise format.

Table 1: Inhibitory Activity of Representative Isoxazole Compounds

| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (µM) | Reference |

| Compound 27 | JNK3 | 42 | 1.5 | [5] |

| Compound 28 | JNK3 | - | 1.8 | [5] |

| Compound 12l | VEGFR-2 | 97.38 | 10.50 (HepG2) | [21] |

| Compound 28a | c-Met | 1.8 | 0.18 (EBC-1) | [11] |

| CEP-32496 | B-Raf V600E | 14 (Kd) | 0.078 (A375) | [22] |

Note: The presented values are examples from the cited literature and may have been determined under different experimental conditions.

Conclusion and Future Perspectives

The isoxazole scaffold represents a cornerstone in the development of targeted kinase inhibitors. [1]The versatility of this heterocyclic ring system allows for the generation of diverse chemical libraries with the potential to yield highly potent and selective drug candidates. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel isoxazole derivatives, from initial biochemical screening to the assessment of their effects in a cellular context. As our understanding of kinase biology continues to expand, the rational design and application of isoxazole-based inhibitors will undoubtedly continue to play a crucial role in advancing the frontiers of medicine and providing new therapeutic options for a wide range of diseases.

References

- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (URL not available)

-

Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC. [Link]

-

Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. [Link]

- JNK2 Kinase Assay Protocol. (URL not available)

-

Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. [Link]

-

(PDF) Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - ResearchGate. [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - Taylor & Francis. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [Link]

-

In vitro NLK Kinase Assay - PMC - NIH. [Link]

-

In vitro kinase assay - Bio-protocol. [Link]

-

(PDF) In vitro kinase assay v1 - ResearchGate. [Link]

-

Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma | Anticancer Research. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. [Link]

-

MET Cellular Phosphorylation Assay Service - Reaction Biology. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

B-Raf and the inhibitors: from bench to bedside - PMC. [Link]

-

Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 | ACS Omega. [Link]

-

CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity - AACR Journals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vitro kinase assay [bio-protocol.org]

- 3. zqxzbio.com [zqxzbio.com]

- 4. protocols.io [protocols.io]

- 5. promega.jp [promega.jp]

- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. PathScan® Total VEGFR-2 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 11. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. cloud-clone.com [cloud-clone.com]

- 14. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]

- 15. inventbiotech.com [inventbiotech.com]

- 16. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. atcc.org [atcc.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Technical Support Center: Managing Moisture Sensitivity in Isocyanate Reactions

Welcome to the technical support center dedicated to navigating one of the most critical challenges in urethane chemistry: the extreme moisture sensitivity of isocyanates. This guide is designed for researchers, scientists, and drug development professionals who utilize isocyanate chemistry and require robust, field-proven strategies to ensure reaction success, product purity, and experimental reproducibility.

Here, we move beyond simple protocols to explain the underlying chemical principles, offering a self-validating system of troubleshooting and best practices.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Water & Isocyanates

This section addresses the fundamental "why" behind the strict anhydrous conditions required for isocyanate reactions.

Q1: What is the exact chemical reaction between an isocyanate and water?

A: The reaction between an isocyanate (R-NCO) and water is a multi-step process that is often faster than the desired reaction with an alcohol (R'-OH).[1]

-

Formation of Carbamic Acid: The isocyanate group first reacts with water to form an unstable carbamic acid intermediate.[2][3][4]

-

Decomposition & CO₂ Formation: This carbamic acid is transient and rapidly decomposes to form a primary amine and carbon dioxide (CO₂) gas.[2][4][5]

-

Urea Formation: The newly formed, highly reactive primary amine can then immediately react with a second isocyanate molecule to form a stable, and often insoluble, disubstituted urea linkage.[5][6]

This entire sequence consumes two isocyanate molecules for every one molecule of water, significantly disrupting reaction stoichiometry.[7]

Q2: My reaction mixture turned cloudy and a white precipitate formed. What happened?

A: This is a classic sign of moisture contamination. The cloudiness or white precipitate is almost certainly a polyurea byproduct.[6][8] As described in Q1, water reacts with the isocyanate to form an amine, which then rapidly reacts with more isocyanate to create urea linkages.[6] These urea compounds are often insoluble in the reaction medium, causing them to precipitate out and giving the mixture a cloudy or milky appearance.[6][8]

Q3: Why is my product full of bubbles or foaming unexpectedly?

A: Unintended bubble formation or foaming is a direct consequence of the carbon dioxide (CO₂) gas generated during the decomposition of the carbamic acid intermediate, as shown in the reaction pathway.[2][6][9] While this reaction is intentionally exploited in the production of polyurethane foams, it is a significant defect in applications requiring solid, void-free materials like coatings, adhesives, or elastomers.[2][8][10] The extent of bubbling is directly proportional to the amount of moisture contamination.[8]

Q4: My reaction yield is low and the final material properties are poor. Could trace moisture be the cause?